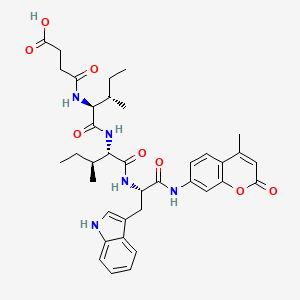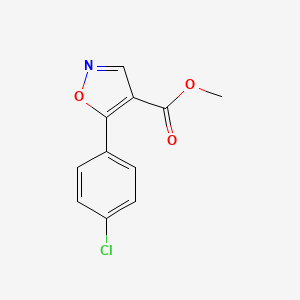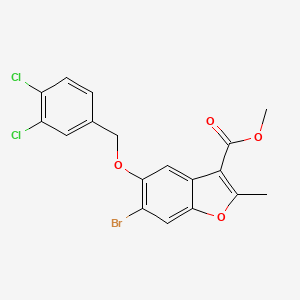![molecular formula C17H12BrF2N3OS B12043998 4-(4-bromophenyl)-2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole](/img/structure/B12043998.png)
4-(4-bromophenyl)-2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE is a complex organic compound that features a combination of aromatic, thiazole, and hydrazone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE typically involves multiple steps:
Formation of 2-(DIFLUOROMETHOXY)BENZALDEHYDE: This can be achieved through the reaction of 2-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base.
Synthesis of 4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE: This intermediate can be prepared by reacting 4-bromoaniline with thiourea under acidic conditions to form the thiazole ring.
Hydrazone Formation: The final step involves the condensation of 2-(DIFLUOROMETHOXY)BENZALDEHYDE with 4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE in the presence of a hydrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction of the hydrazone group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of difluoromethoxybenzoic acid derivatives.
Reduction: Formation of difluoromethoxybenzylamines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Possible applications in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiazole and hydrazone groups could facilitate interactions with biological macromolecules, influencing pathways involved in disease processes.
類似化合物との比較
Similar Compounds
2-(DIFLUOROMETHOXY)BENZALDEHYDE: Shares the difluoromethoxybenzaldehyde core but lacks the thiazole and hydrazone groups.
4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE: Contains the thiazole and bromophenyl groups but lacks the difluoromethoxybenzaldehyde moiety.
Uniqueness
The uniqueness of 2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both electron-withdrawing and electron-donating groups within the same molecule allows for fine-tuning of its chemical properties.
特性
分子式 |
C17H12BrF2N3OS |
|---|---|
分子量 |
424.3 g/mol |
IUPAC名 |
4-(4-bromophenyl)-N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H12BrF2N3OS/c18-13-7-5-11(6-8-13)14-10-25-17(22-14)23-21-9-12-3-1-2-4-15(12)24-16(19)20/h1-10,16H,(H,22,23)/b21-9+ |
InChIキー |
MFEKFNDNLBIXPT-ZVBGSRNCSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br)OC(F)F |
正規SMILES |
C1=CC=C(C(=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N'-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane](/img/structure/B12043926.png)

![2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12043931.png)
![8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043932.png)



acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12043962.png)


![3-methyl-7-(1-naphthylmethyl)-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043978.png)

